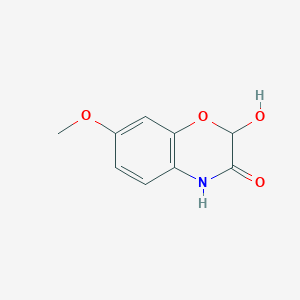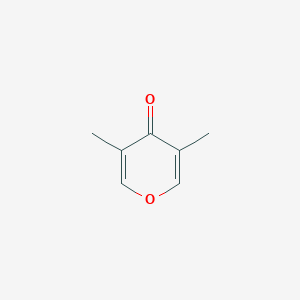
3,5-Dimethyl-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-4H-pyran-4-one, also known as DMPO, is a heterocyclic organic compound with a molecular formula of C7H8O2. DMPO is a versatile molecule with various applications in scientific research, including its use as a spin trapping agent, antioxidant, and flavoring agent. In
科学研究应用
3,5-Dimethyl-4H-pyran-4-one is widely used in scientific research as a spin trapping agent, which is a technique used to study free radicals and reactive oxygen species (ROS). 3,5-Dimethyl-4H-pyran-4-one reacts with free radicals and ROS to form stable adducts that can be analyzed using various techniques, including electron paramagnetic resonance (EPR) spectroscopy. 3,5-Dimethyl-4H-pyran-4-one is also used as an antioxidant, which is a molecule that can prevent or delay the oxidation of other molecules. 3,5-Dimethyl-4H-pyran-4-one has been shown to have antioxidant properties in both in vitro and in vivo studies. Additionally, 3,5-Dimethyl-4H-pyran-4-one is used as a flavoring agent in the food industry due to its pleasant odor and taste.
作用机制
3,5-Dimethyl-4H-pyran-4-one acts as a spin trapping agent by reacting with free radicals and ROS to form stable adducts. The reaction between 3,5-Dimethyl-4H-pyran-4-one and free radicals occurs through the addition of 3,5-Dimethyl-4H-pyran-4-one to the unpaired electron of the free radical, forming a radical adduct. The radical adduct is then stabilized through the formation of a covalent bond between the unpaired electron and the nitrogen atom of 3,5-Dimethyl-4H-pyran-4-one. The stable adduct can then be analyzed using EPR spectroscopy to determine the identity and concentration of the free radical.
Biochemical and Physiological Effects:
3,5-Dimethyl-4H-pyran-4-one has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. 3,5-Dimethyl-4H-pyran-4-one has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. 3,5-Dimethyl-4H-pyran-4-one has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 3,5-Dimethyl-4H-pyran-4-one has been shown to have neuroprotective effects, which can protect neurons from damage and death.
实验室实验的优点和局限性
3,5-Dimethyl-4H-pyran-4-one has several advantages for use in lab experiments. 3,5-Dimethyl-4H-pyran-4-one is a stable molecule that can be easily synthesized and stored. 3,5-Dimethyl-4H-pyran-4-one is also a versatile molecule that can be used in various techniques, including EPR spectroscopy, to study free radicals and ROS. However, 3,5-Dimethyl-4H-pyran-4-one also has some limitations for use in lab experiments. 3,5-Dimethyl-4H-pyran-4-one can react with other molecules, including some antioxidants, which can complicate data interpretation. Additionally, 3,5-Dimethyl-4H-pyran-4-one can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
For research on 3,5-Dimethyl-4H-pyran-4-one include the development of new spin trapping agents and the exploration of its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of 3,5-Dimethyl-4H-pyran-4-one can be achieved through multiple methods, including the condensation of 2-acetyl furan with formaldehyde, the oxidation of 3,5-dimethyl-2-furfural, and the cyclization of 2-methyl-3,5-dihydroxy-2,3-dihydrofuran-4-one. The most common method for synthesizing 3,5-Dimethyl-4H-pyran-4-one involves the reaction of 2-acetyl furan with formaldehyde in the presence of an acid catalyst, typically sulfuric acid, to form 3,5-Dimethyl-4H-pyran-4-one.
属性
CAS 编号 |
19083-61-5 |
|---|---|
产品名称 |
3,5-Dimethyl-4H-pyran-4-one |
分子式 |
C7H8O2 |
分子量 |
124.14 g/mol |
IUPAC 名称 |
3,5-dimethylpyran-4-one |
InChI |
InChI=1S/C7H8O2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 |
InChI 键 |
TYNBCLRVUQVAEV-UHFFFAOYSA-N |
SMILES |
CC1=COC=C(C1=O)C |
规范 SMILES |
CC1=COC=C(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



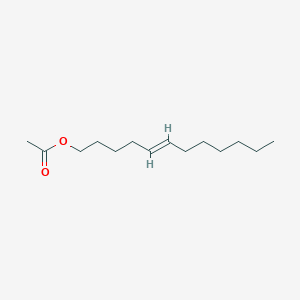
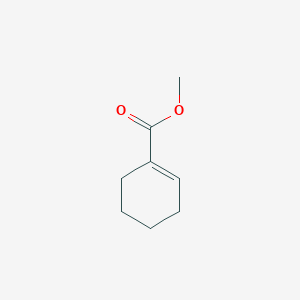
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)
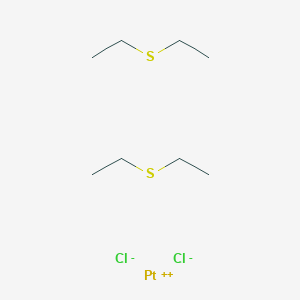

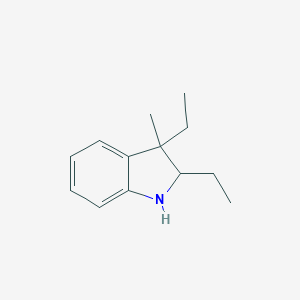
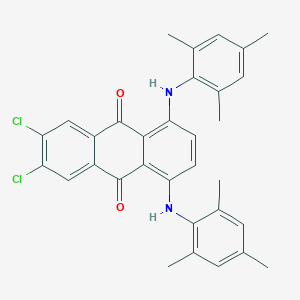

![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)
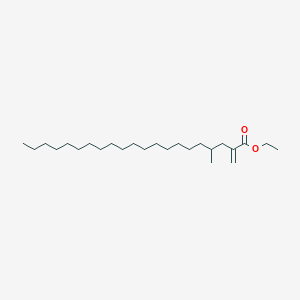
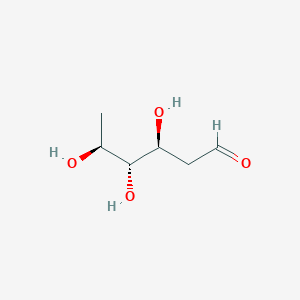

![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)
